molecular formula C18H19N5O2 B11606769 N-ethyl-6-imino-13-methyl-2-oxo-7-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

N-ethyl-6-imino-13-methyl-2-oxo-7-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11606769
M. Wt: 337.4 g/mol
InChI Key: DUCDNDIGQXUATJ-UHFFFAOYSA-N
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Description

N-ethyl-6-imino-13-methyl-2-oxo-7-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide (hereafter referred to as the target compound) is a structurally complex triazatricyclic derivative. Its core framework consists of a fused tricyclic system with an imino group, a carboxamide moiety, and an allyl (prop-2-en-1-yl) substituent at position 5. The compound is commercially available through suppliers like BenchChem and Sigma-Aldrich, which provide detailed synthesis protocols and purity specifications .

Properties

Molecular Formula

C18H19N5O2

Molecular Weight

337.4 g/mol

IUPAC Name

N-ethyl-6-imino-13-methyl-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C18H19N5O2/c1-4-8-22-15(19)12(17(24)20-5-2)9-13-16(22)21-14-7-6-11(3)10-23(14)18(13)25/h4,6-7,9-10,19H,1,5,8H2,2-3H3,(H,20,24)

InChI Key

DUCDNDIGQXUATJ-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=CC2=C(N=C3C=CC(=CN3C2=O)C)N(C1=N)CC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-6-imino-13-methyl-2-oxo-7-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multi-step organic reactions. Common synthetic routes include:

    Cyclization Reactions: Starting from simple precursors, cyclization reactions are employed to form the tricyclic core.

    Functional Group Transformations: Various functional groups are introduced through reactions such as alkylation, acylation, and imination.

    Purification: The final product is purified using techniques like column chromatography and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors for the stepwise synthesis.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.

    Automation: Automated systems for precise control of reaction conditions and monitoring.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-6-imino-13-methyl-2-oxo-7-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of imine groups to amines.

    Substitution: Nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Including sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Catalysts: Transition metal catalysts like palladium (Pd) and platinum (Pt) for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

N-ethyl-6-imino-13-methyl-2-oxo-7-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has diverse applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound for drug development due to its unique structure and biological activity.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.

    Material Science: Exploration of its properties for the development of novel materials with specific functionalities.

Mechanism of Action

The mechanism by which N-ethyl-6-imino-13-methyl-2-oxo-7-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide exerts its effects involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways: Modulation of biochemical pathways, potentially affecting cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound belongs to a broader class of triazatricyclo derivatives, which share a core tricyclic structure but differ in substituents and functional groups. Below is a systematic comparison:

Structural Variations and Their Implications

Functional Group Impact

N-Ethyl vs. N-Benzyl/Methoxyethyl :

  • The N-ethyl group in the target compound balances lipophilicity and metabolic stability, whereas bulkier substituents like N-benzyl () or N-methoxyethyl () alter pharmacokinetics. For example, N-benzyl derivatives exhibit higher membrane permeability but faster hepatic clearance .

Carboxamide Position and Orientation :

  • The carboxamide moiety at position 5 is conserved across most analogs. However, its spatial orientation varies due to substituent-induced conformational changes, affecting interactions with biological targets .

Biological Activity

N-ethyl-6-imino-13-methyl-2-oxo-7-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, synthesis methods, and detailed research findings.

Chemical Structure and Properties

The compound features a tricyclic structure that includes a triazatricyclo framework, characterized by multiple functional groups such as an imino group and various carbonyl functionalities. Its molecular formula is C20H24N4O3C_{20}H_{24}N_{4}O_{3}, with a molecular weight of approximately 368.43 g/mol. The intricate structure allows for diverse interactions with biological targets.

Key Structural Features

FeatureDescription
Molecular Formula C20H24N4O3C_{20}H_{24}N_{4}O_{3}
Molecular Weight 368.43 g/mol
Functional Groups Imino group, carboxamide group, ketone
Structural Complexity Tricyclic with nitrogen heterocycles

Antimicrobial Properties

Preliminary studies indicate that N-ethyl-6-imino-13-methyl-2-oxo may exhibit antimicrobial activity . The presence of nitrogen heterocycles enhances its interaction with biological systems, potentially allowing it to inhibit the growth of various microorganisms. Specific pathways involved in cell proliferation and survival are disrupted through its action on microbial enzymes or receptors.

Anticancer Activity

Research has shown that this compound may possess anticancer properties , particularly through mechanisms that affect cell migration and proliferation:

  • Mechanism of Action : The compound likely interacts with specific molecular targets such as enzymes or receptors, altering their activity and disrupting normal cellular functions.
  • Cell Line Studies : In vitro studies have demonstrated the ability of N-ethyl-6-imino-13-methyl-2-oxo to inhibit cancer cell invasion and induce apoptosis in various cancer cell lines.

Case Study: Xenopus Embryo Model

A notable study utilized Xenopus embryos to screen for anti-cancer compounds. The study identified several candidates that inhibited cell migration during embryonic development without causing lethality:

  • Screening Methodology : Compounds were tested for their ability to prevent migration during gastrulation.
  • Findings : Among the screened compounds, several showed significant inhibition of cancer cell line invasion through disruption of microtubule formation, mirroring the effects seen with known anticancer drugs like paclitaxel .

Comparative Analysis with Similar Compounds

To better understand the unique properties of N-ethyl-6-imino-13-methyl-2-oxo, it is beneficial to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
6-methyl-2-oxo-N-(2-phenyletheyl)-7-(3-propan-2-yloxypropyl)C19H23N5O3C_{19}H_{23}N_{5}O_{3}Contains alkyl substituents; potential for different biological activity
Ethyl 7-cyclohexyl iminoC20H24N4O3C_{20}H_{24}N_{4}O_{3}Similar tricyclic structure; variations in substituents
Ethyl 6-imino-propan-2-ylC18H20N4OC_{18}H_{20}N_{4}OSimpler structure; fewer substituents

The unique tricyclic structure of N-ethyl-6-imino sets it apart from these compounds, enhancing its solubility and stability while providing distinct reactivity profiles.

Synthesis Methods

The synthesis of N-ethyl-6-imino involves multi-step organic reactions. A common method includes the Biginelli reaction, which combines an aldehyde, a β-keto ester, and urea or thiourea under acidic conditions. Catalysts such as zinc chloride are often employed to improve yields.

Synthetic Routes Overview

  • Biginelli Reaction : A three-component condensation involving an aldehyde, β-keto ester, and urea.
  • Fischer Indole Synthesis : Involves cyclohexanone reacting with phenylhydrazine hydrochloride under reflux conditions.

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